molecular formula C15H23N5O B14654927 4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide CAS No. 52872-01-2

4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide

Cat. No.: B14654927
CAS No.: 52872-01-2
M. Wt: 289.38 g/mol
InChI Key: UFAQHNLITMPAEF-UHFFFAOYSA-N
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Description

4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and the ability to produce large quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the enzymes .

Properties

CAS No.

52872-01-2

Molecular Formula

C15H23N5O

Molecular Weight

289.38 g/mol

IUPAC Name

4-(butylamino)-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C15H23N5O/c1-4-7-8-16-13-11-10-18-19-14(11)17-9-12(13)15(21)20(5-2)6-3/h9-10H,4-8H2,1-3H3,(H2,16,17,18,19)

InChI Key

UFAQHNLITMPAEF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=NNC2=NC=C1C(=O)N(CC)CC

Origin of Product

United States

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